molecular formula C8H13NO5S B15306415 4-acetamido-1,1-dioxothiane-4-carboxylic acid

4-acetamido-1,1-dioxothiane-4-carboxylic acid

Katalognummer: B15306415
Molekulargewicht: 235.26 g/mol
InChI-Schlüssel: XMAVLCWLWNYSMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetamido-1,1-dioxothiane-4-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an acetamido group, a dioxothiane ring, and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-1,1-dioxothiane-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of precursor compounds using specific oxidizing agents. For instance, the oxidation of primary alcohols and aldehydes to carboxylic acids can be performed using oxidizing agents such as potassium permanganate (KMnO4) and Jones reagent (CrO3 & H2SO4) . Additionally, the use of electrocatalytic methods with mediators like 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) has been reported to effectively oxidize primary alcohols and aldehydes to carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of green chemistry approaches, such as the use of environmentally friendly oxidizing agents and solvents, can contribute to sustainable industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-acetamido-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of functional groups such as the acetamido and carboxylic acid groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-acetamido-1,1-dioxothiane-4-carboxylic acid has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-acetamido-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to its functional groups, which can participate in various chemical reactions. For instance, the acetamido group can undergo nucleophilic substitution, while the carboxylic acid group can participate in acid-base reactions. These interactions contribute to the compound’s effects in different applications .

Vergleich Mit ähnlichen Verbindungen

4-acetamido-1,1-dioxothiane-4-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H13NO5S

Molekulargewicht

235.26 g/mol

IUPAC-Name

4-acetamido-1,1-dioxothiane-4-carboxylic acid

InChI

InChI=1S/C8H13NO5S/c1-6(10)9-8(7(11)12)2-4-15(13,14)5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12)

InChI-Schlüssel

XMAVLCWLWNYSMD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.